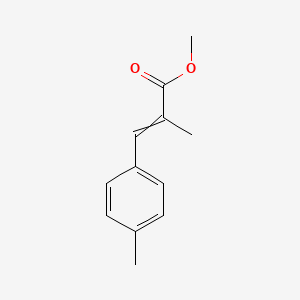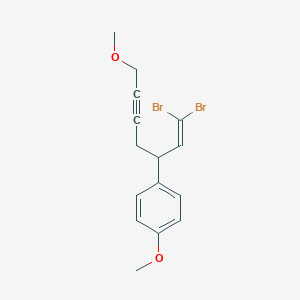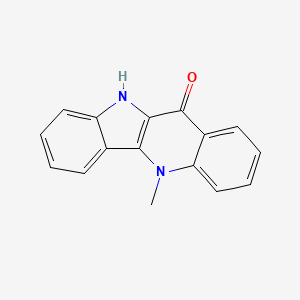
Cryptolepinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cryptolepinone is an indoloquinoline alkaloid isolated from the roots of the West African plant Cryptolepis sanguinolenta. This compound is known for its diverse pharmacological properties, including antimalarial, anticancer, and antimicrobial activities . This compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cryptolepinone can be synthesized through various synthetic routes. One common method involves the annulation of an indole or quinoline ring system. This process typically includes palladium-catalyzed coupling reactions, aza-Wittig reactions, and transition-metal mediated reductive cyclization . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium acetate.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it is likely to involve large-scale synthesis using the aforementioned methods. The scalability of these synthetic routes makes them suitable for industrial applications, although further optimization may be required to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cryptolepinone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities. For example, halogenated derivatives have shown increased antimicrobial properties .
Aplicaciones Científicas De Investigación
Cryptolepinone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other indoloquinoline derivatives.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antimalarial, anticancer, and antimicrobial properties
Mecanismo De Acción
Cryptolepinone exerts its effects primarily through the inhibition of DNA synthesis and topoisomerase II activity . This inhibition leads to the disruption of cellular processes, making it effective against rapidly dividing cells, such as cancer cells and protozoal infections. The compound intercalates into DNA at cytosine-cytosine sites, further contributing to its cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Cryptolepine: Another indoloquinoline alkaloid with similar antimalarial and anticancer properties.
Neocryptolepine: Exhibits similar pharmacological activities but differs in its molecular structure.
Quindoline: Known for its antimicrobial properties and structural similarity to cryptolepinone.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to intercalate into DNA and inhibit topoisomerase II effectively. This makes it a promising candidate for further drug development and research .
Propiedades
Número CAS |
160113-29-1 |
|---|---|
Fórmula molecular |
C16H12N2O |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
5-methyl-10H-indolo[3,2-b]quinolin-11-one |
InChI |
InChI=1S/C16H12N2O/c1-18-13-9-5-3-7-11(13)16(19)14-15(18)10-6-2-4-8-12(10)17-14/h2-9,17H,1H3 |
Clave InChI |
RSDQEJTWGFZASQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
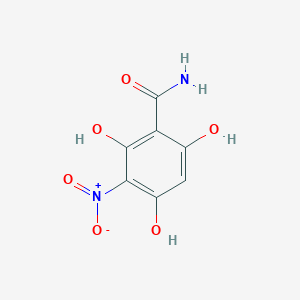
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
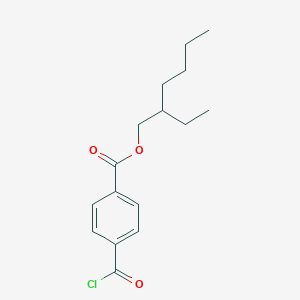
![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
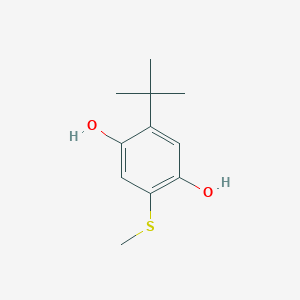
![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)

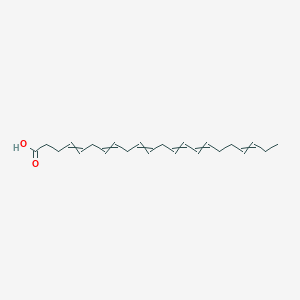
phosphanium nitrate](/img/structure/B14262546.png)

